Compound Description: This compound is a derivative of antiviral 'WIN compounds' and its crystal structure and supramolecular features have been reported. []
Relevance: This compound shares the isoxazole-3-carboxamide core structure with N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide. The differences lie in the substituents attached to the isoxazole ring. This highlights the importance of the isoxazole-3-carboxamide moiety in various biological applications. []
5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrol-3-carboxamide maleate salt
Compound Description: This compound is a nonhygroscopic crystalline salt that exhibits inhibitory effects on tyrosine kinase receptors and is investigated for its potential in cancer treatment. []
Relevance: Although this compound differs significantly in its core structure from N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, both incorporate a morpholine ring within their structure. This suggests the morpholine moiety might play a crucial role in interacting with specific biological targets. []
Compound Description: This compound is a potent inhibitor of FLT3 (IC50= 106 nM), demonstrating excellent selectivity over 36 other protein kinases, including cKit and FMS kinase. []
Relevance: This compound, like N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, belongs to the isoxazole-carboxamide class of compounds. The presence of different heterocyclic ring systems attached to the carboxamide group in both compounds indicates a potential avenue for structural modifications and exploring their impact on biological activity and selectivity profiles. []
Compound Description: This compound exhibits potent inhibitory activity against FLT3 (IC50 = 495 nM), displaying excellent selectivity profiles over other kinases. []
Relevance: This compound and N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide belong to the same chemical class, featuring an isoxazole ring directly linked to a carboxamide group. The variation in the aromatic system linked to the carboxamide moiety in both compounds highlights the potential for diverse structural modifications within this chemical class to achieve desired biological activities. []
Compound Description: This compound serves as a prodrug for Rivaroxaban, an anticoagulant medication used to treat and prevent blood clots. []
Relevance: While this compound does not share the core isoxazole structure with N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, both compounds contain a carboxamide functional group and utilize cyclic ether moieties (morpholine in the target compound and oxomorpholine in the related compound). This suggests that these structural features might be important for their respective biological activities. []
Compound Description: This compound represents a novel chemotype demonstrating potent antagonist activity at the δ opioid receptor (Ke = 0.15 nM). [, ]
Relevance: Although this compound differs significantly in its core structure from N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, both are carboxamides. Notably, both compounds feature a 3-phenylpropyl substituent, indicating that this particular group might be important for their interaction with certain biological targets. [, ]
Compound Description: This compound is a novel radioligand developed for imaging cannabinoid CB1 receptors in the living human brain using SPECT. [, , ]
Relevance: Although this compound's core structure differs from N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, both share the use of a morpholine ring directly attached to the carboxamide group. This highlights the potential significance of this particular structural feature for interacting with specific biological targets, including cannabinoid receptors. [, , ]
Compound Description: This compound is a potent lead compound identified for its ability to target the GATA4-NKX2-5 interaction, displaying anti-hypertrophic effects in vitro and cardioprotective effects in vivo. []
Relevance: This compound, like N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, features an isoxazole ring directly linked to a carboxamide group. The presence of a phenyl substituent at the 3-position of the isoxazole ring in both compounds suggests the importance of this group for their respective biological activities. []
Compound Description: This compound is a potent dual-acting angiotensin-1 and endothelin-A receptor antagonist. []
Relevance: While structurally different from N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, BMS-1 also contains an isoxazole ring. This highlights the versatile nature of the isoxazole moiety in medicinal chemistry and its presence in various pharmacologically active compounds. []
Compound Description: This compound is a potent and selective CB1 receptor antagonist, frequently used as a tool for studying the cannabinoid system. [, , ]
Relevance: Although this compound possesses a different core structure compared to N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, both share the carboxamide functional group. Additionally, both compounds utilize cyclic amine substituents (morpholine in the target compound and piperidine in SR141716A), suggesting the potential importance of this structural feature for interacting with biological targets. [, , ]
Compound Description: This compound acts as a selective CB2 agonist and has demonstrated the ability to induce apoptosis in colon cancer cells. []
Relevance: Similar to N-methyl-5-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide, this compound utilizes a morpholine ring directly attached to an alkyl chain. This structural similarity suggests the morpholine moiety might be crucial for interacting with certain biological targets, including the CB2 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.